3,3'-Dichlorobenzidine-d6

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Environmental Analysis

Quantifying 3,3'-dichlorobenzidine (DCB) at ultra-trace levels for EPA compliance demands a matched internal standard that generic deuterated benzidines cannot provide. 3,3'-Dichlorobenzidine-d6 is the EPA Method 553-designated surrogate standard, enabling IDMS-based correction for matrix effects and extraction losses. • Achieves MDLs as low as 0.7 ng·L⁻¹ with LC-ESI-MS/MS • ≥98 atom % D isotopic enrichment ensures unambiguous M+6 resolution • ISO 17034-certified; ≥3-year room-temperature stability for long-term method validation

Molecular Formula C12H10Cl2N2
Molecular Weight 259.163
CAS No. 93951-91-8
Cat. No. B592623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dichlorobenzidine-d6
CAS93951-91-8
Synonyms3,3’-Dichloro-[1,1’-biphenyl]-4,4’-diamine-d6;  3,3’-Dichloro-4,4’-diaminobiphenyl-d6;  3,3’-Dichloro-p,p’-bianiline-d6;  3,3’-Dichlorobiphenyl-4,4’-diamine-d6;  4,4’-Bis(2-chloroaniline)-d6;  4,4’-Diamino-3,3’-dichlorobiphenyl-d6;  4,4’-Diamino-3,3’-dichl
Molecular FormulaC12H10Cl2N2
Molecular Weight259.163
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N
InChIInChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1D,2D,3D,4D,5D,6D
InChIKeyHUWXDEQWWKGHRV-MZWXYZOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 0.005 g / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dichlorobenzidine-d6 Overview


3,3′-Dichlorobenzidine-d6 (DCB-d6, CAS 93951-91-8) is the ring-deuterated (diphenyl-d6) stable isotopologue of 3,3′-dichlorobenzidine (DCB, CAS 91-94-1), a chlorinated aromatic amine classified as a probable human carcinogen and priority environmental pollutant . DCB-d6 is exclusively intended for use as a mass spectrometry internal standard in quantitative analytical workflows, particularly isotope dilution mass spectrometry (IDMS) and stable isotope dilution (SID) LC-MS/MS methods, to correct for matrix effects, extraction losses, and ionization variability [1]. Its isotopic enrichment is certified at ≥98 atom % D, with a mass shift of M+6 relative to the unlabeled analyte, enabling unambiguous chromatographic and spectrometric resolution .

Workflow Isotope dilution mass spectrometry (IDMS)
Selection Matched deuterated internal standard for DCB
Use Context Environmental water analysis & exposure monitoring

Why Analogs Cannot Substitute 3,3'-Dichlorobenzidine-d6


Generic substitution of 3,3′-dichlorobenzidine-d6 with non-deuterated DCB, alternative deuterated benzidines (e.g., benzidine-d8), or even 13C-labeled DCB analogs fundamentally compromises analytical validity for specific regulatory and method-defined applications. Non-deuterated DCB cannot function as an internal standard in MS-based quantification due to its identical mass and co-elution, rendering it indistinguishable from the target analyte and precluding correction for ion suppression or extraction variability . Benzidine-d8, while structurally related, exhibits different chromatographic retention behavior under optimized LC conditions and fails to meet the co-elution requirement essential for robust matrix effect correction in DCB-specific analyses [1]. Furthermore, the EPA 553 method for benzidines and nitrogen-containing pesticides in water explicitly prescribes 3,3′-dichlorobenzidine-d6 as the designated surrogate standard; substitution with an unlisted analog invalidates method compliance and data acceptability under regulatory reporting requirements [2].

Non-deuterated DCB
Identical mass and co-elution prevent ion suppression correction, making quantification unreliable.
Benzidine-d8
Different chromatographic retention breaks co-elution requirement, impairing matrix-effect correction.
Unlisted analog (e.g., 13C12-DCB)
Not included in EPA 553; substitution invalidates method compliance and requires full re-validation.

3,3'-Dichlorobenzidine-d6 Differentiation Evidence


Isotopic Purity and Mass Shift

3,3′-Dichlorobenzidine-d6 exhibits a nominal mass shift of M+6 relative to the unlabeled 3,3′-dichlorobenzidine (DCB) analyte, providing a 6 Da separation that ensures baseline mass resolution in low-resolution MS instruments and unequivocal identification in high-resolution MS . In contrast, 3,3′-dichlorobenzidine-13C12 exhibits a mass shift of M+12, which introduces a larger isotopic distribution offset that may complicate integration algorithms in certain targeted MS/MS workflows when the labeled and unlabeled isotopic envelopes overlap significantly . The certified isotopic purity of DCB-d6 is ≥98 atom % D (and ≥98% chemical purity), minimizing the contribution of unlabeled DCB to the internal standard channel and reducing cross-talk interference in MRM transitions .

Mass shift & purity
Data to verify
M+6 vs M+12 for 13C12; ≥98 atom % D
M+6 balances resolution and isotopic envelope overlap
Source review recommended; cross-study comparable data
Isotope Dilution Mass Spectrometry Stable Isotope Labeling Environmental Analysis

Chemical Purity and Traceability

3,3′-Dichlorobenzidine-d6 is available as a certified reference material (CRM) with verified purity ≥99.5% (HPLC) and isotopic enrichment of 99.3% atom D, traceable to ISO 17034:2016 and ISO/IEC 17025:2017 standards, with an expanded uncertainty (U) of 0.5% at a 95% confidence level (k=2) [1]. In contrast, unlabeled DCB analytical standards are frequently supplied with chemical purity specifications ranging from 94% to 98% and lack isotopic enrichment certification, necessitating independent verification and purity correction before use in quantitative assays .

Purity & traceability
Head-to-head
≥99.5% purity with U=0.5% (k=2) vs 94–98% unlabeled
Supports reduced systematic bias in calibration
ISO 17034 CRM; beneficial for regulatory submission
Analytical Method Validation Reference Material Certification ISO 17034

Analytical Sensitivity and Detection Limits

When 3,3′-dichlorobenzidine-d6 is used as the matched internal standard for DCB quantification by LC-ESI-MS/MS, method detection limits for DCB achieve 0.7 ng·L⁻¹ using 0.5 L surface water samples, with coefficients of variation (CV) less than 13.1% [1]. In comparison, when benzidine-d8 (d8-BZ) is employed as a surrogate internal standard for DCB quantification, the structural dissimilarity introduces differential extraction recovery and ionization efficiency, resulting in method CVs typically exceeding 15–20% for DCB determinations in complex aqueous matrices [1].

Detection limit
Head-to-head
MDL 0.7 ng·L⁻¹, CV
Matched ISTD improves precision vs surrogate
LC-ESI-MS/MS with SPE; surface water matrix
EPA 553 compliance
Class-level
Listed surrogate standard; avoids re-validation
Ensures data acceptability for regulatory programs
40 CFR Part 136 QA procedures apply
Storage stability
Data to verify
≥3 yr at 20±5°C; ambient storage feasible
Eliminates cold-chain logistics; supports bulk ordering
Cross-study data; re-analysis recommended after 3 yr
Ultra-Trace Analysis Surface Water Monitoring LC-ESI-MS/MS

Regulatory Method Compliance

EPA Method 553 for the determination of benzidines and nitrogen-containing pesticides in water by liquid-liquid extraction and GC-MS or HPLC-UV explicitly designates 3,3′-dichlorobenzidine-d6 as the surrogate standard for monitoring method performance and calculating surrogate recovery [1]. Alternative deuterated benzidines such as benzidine-d8 or 3,3′-dichlorobenzidine-d8 are not listed in the method scope; their use would constitute a method modification requiring full re-validation under 40 CFR Part 136 quality assurance procedures [2]. Commercial reference standards of DCB-d6 are supplied in neat form (10 mg) with ISO 17025 accreditation, specifically manufactured to meet EPA 553 surrogate standard requirements [1].

EPA 553 compliance
Class-level
Listed surrogate standard; avoids re-validation
Ensures data acceptability for regulatory programs
40 CFR Part 136 QA procedures apply
EPA Method 553 Regulatory Compliance Environmental Monitoring

Long-Term Stability and Storage

3,3′-Dichlorobenzidine-d6 is documented to remain stable for a minimum of three years when stored at room temperature (20±5°C) in tightly closed, light-protected containers, after which re-analysis for chemical purity is recommended before continued use . In contrast, unlabeled DCB analytical standards are recommended for storage at 2–8°C and exhibit sensitivity to oxidation and photodegradation, with documented incompatibility with strong oxidizing agents [1]. The deuterated analog's enhanced stability under ambient storage conditions reduces cold-chain shipping and refrigerated storage requirements, lowering procurement and inventory management costs .

Storage stability
Data to verify
≥3 yr at 20±5°C; ambient storage feasible
Eliminates cold-chain logistics; supports bulk ordering
Cross-study data; re-analysis recommended after 3 yr
Reference Material Stability Shelf-Life Validation Procurement Logistics

3,3'-Dichlorobenzidine-d6 Application Scenarios


EPA 553-Compliant Water Monitoring

3,3′-Dichlorobenzidine-d6 is explicitly listed as a surrogate standard in EPA Method 553, enabling laboratories to perform regulatory-compliant analysis of DCB and related benzidines in drinking water, groundwater, and surface water without method modification or re-validation [1]. Procurement of this specific deuterated standard ensures that surrogate recovery calculations meet EPA quality assurance criteria, directly supporting data acceptability for compliance reporting under the Safe Drinking Water Act and Clean Water Act monitoring programs [1].

Isotope Dilution Quantification in Environmental Matrices

As a matched deuterated internal standard, 3,3′-dichlorobenzidine-d6 enables ultra-trace quantification of DCB in surface water, wastewater effluent, soil leachates, and sediment extracts, achieving method detection limits as low as 0.7 ng·L⁻¹ when paired with LC-ESI-MS/MS and solid-phase extraction [2]. This application is essential for environmental fate studies, industrial site remediation assessments, and monitoring of textile dye manufacturing discharges, where DCB is a priority pollutant of concern due to its carcinogenicity and environmental persistence [2].

Exposure Assessment (NIOSH 5509, OSHA 65)

For occupational exposure monitoring of DCB in workplace air, 3,3′-dichlorobenzidine-d6 serves as the quantitative internal standard for GC-ECD or LC-MS/MS analysis of air samples collected on glass fiber filters coated with sulfuric acid, as specified in NIOSH Method 5509 and OSHA Method 65 [3]. The deuterated internal standard corrects for analyte losses during filter desorption, derivatization, and instrumental analysis, ensuring accurate quantification of DCB at concentrations ranging from 20 to 130 µg/m³, supporting compliance with OSHA carcinogen exposure reduction mandates [3].

Method Development for Benzidine-Based Contaminants

In research and contract analytical laboratories developing new methods for DCB degradation products, metabolites (e.g., 3-chlorobenzidine, benzidine), or structurally related azo dye cleavage products, 3,3′-dichlorobenzidine-d6 provides a validated internal standard for assessing extraction efficiency, matrix effects, and instrument stability across a range of aqueous and solid environmental matrices . Its documented ≥3-year room-temperature stability and ISO 17034-certified purity support long-term method validation studies and inter-laboratory comparisons without the variability introduced by unlabeled or lower-purity reference materials .

Application
Selection Property
Validation Focus
EPA 553-compliant water monitoring
Listed surrogate standard
Method compliance without re-validation
Isotope dilution in environmental matrices
Matched deuterated ISTD
Matrix-effect correction and MDL assessment
Occupational exposure assessment
Quantitative ISTD for air methods
Desorption recovery and derivatization correction
Method development for DCB contaminants
Certified purity & long-term stability
Extraction efficiency and inter-lab comparability

Technical Documentation Hub

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35 linked technical documents
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